Synthesis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
Synthesis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene
An In-depth Technical Guide to the
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-grade methodology for the multi-step synthesis of 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene. This molecule, featuring a phenanthrene core linked to a protected carbonyl side-chain, represents a valuable intermediate in medicinal chemistry and materials science, where precise control over functional group availability is paramount. The synthesis is strategically designed around two core transformations: the preparation of a specialized acylating agent via a selective protection strategy, and its subsequent conjugation to the phenanthrene nucleus via a regioselective Friedel-Crafts acylation. This document elucidates the causal reasoning behind procedural choices, provides detailed, step-by-step protocols, and outlines robust analytical methods for structural verification, targeting an audience of experienced researchers and drug development professionals.
Introduction and Strategic Overview
The target molecule, 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene, is a bespoke chemical entity designed with a latent aldehyde functionality. The 5,5-dimethyl-1,3-dioxane group serves as a sterically hindered and highly stable acetal protecting group, masking the terminal aldehyde of the valeryl side-chain. This protection is crucial for preventing unwanted side reactions during the key acylation step and allows for selective deprotection in later synthetic stages.
Our synthetic strategy is therefore bifurcated into two primary phases, as illustrated in the workflow diagram below.
Diagram 1: Overall Synthetic Workflow
Caption: High-level overview of the two-phase synthetic strategy.
Phase 1: Synthesis of the Key Acylating Agent
The primary challenge is the construction of the C6 side-chain, which must possess a terminal, protected aldehyde and a reactive acyl chloride at the other end. We begin with a commercially available, asymmetric starting material to avoid issues of chemoselectivity.
Rationale for Starting Material
Adipic acid monomethyl ester is selected as the ideal precursor. Its differentiated carboxylic acid and ester functionalities allow for the selective transformation of the acid moiety into an aldehyde, while the ester remains intact for later conversion.
Experimental Protocol: 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoyl Chloride
Step 1: Synthesis of Methyl 6-oxohexanoate
This transformation is efficiently achieved via a Rosenmund reduction of the acyl chloride derived from the starting material.
-
Acid Chloride Formation: In a fume hood, suspend adipic acid monomethyl ester (1.0 eq) in dichloromethane (DCM, 5 mL/mmol). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir at room temperature for 2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Rosenmund Reduction: Prepare the catalyst by bubbling hydrogen gas through a suspension of palladium on barium sulfate (Pd/BaSO₄, 5% w/w, 0.1 eq) in dry toluene. Add the crude acid chloride dissolved in dry toluene. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield methyl 6-oxohexanoate.
Step 2: Acetal Protection
-
Dissolve methyl 6-oxohexanoate (1.0 eq), neopentyl glycol (2,2-dimethyl-1,3-propanediol, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene.
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove water. Reflux the mixture for 4-6 hours until no more water is collected.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoate.
Step 3: Saponification
-
Dissolve the protected ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 3-5 hours.
-
Acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoic acid as a solid.
Step 4: Formation of the Acyl Chloride
-
In a fume hood, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by one drop of DMF.
-
Stir at room temperature for 2 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoyl chloride, which should be used immediately in the next step.
Phase 2: Friedel-Crafts Acylation of Phenanthrene
This step constitutes the key C-C bond formation, attaching the synthesized side-chain to the phenanthrene core. Friedel-Crafts acylation is a classic and effective method for this purpose.
Mechanistic Considerations and Regioselectivity
The acylation of phenanthrene preferentially occurs at the C9 position due to the superior stabilization of the resulting sigma complex (Wheland intermediate) compared to attacks at other positions. The bulky acylating agent further favors the sterically accessible C9 position.
Diagram 2: Mechanism of Friedel-Crafts Acylation
Caption: Simplified mechanism for the formation of the key acylium ion and its subsequent attack on the phenanthrene ring.
Experimental Protocol: Synthesis of the Target Molecule
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenanthrene (1.0 eq) in anhydrous DCM dropwise to the suspension.
-
Slowly add the crude 6-(5,5-dimethyl-1,3-dioxan-2-yl)hexanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene.
Analytical Characterization and Data
The identity and purity of the final compound must be confirmed through a combination of spectroscopic techniques.
Table 1: Reagent and Product Summary
| Compound Name | Formula | Mol. Weight | Role |
| Adipic Acid Monomethyl Ester | C₇H₁₂O₄ | 160.17 | Starting Material |
| Phenanthrene | C₁₄H₁₀ | 178.23 | Substrate |
| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | Protecting Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Final Product | C₂₇H₃₀O₃ | 402.53 | Target Molecule |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
Phenanthrene Protons (δ 7.5-8.8 ppm): A complex multiplet system characteristic of a 9-substituted phenanthrene.
-
Acetal Methine (δ ~4.5 ppm): A triplet (t), CH-(O-)₂.
-
Acyl Methylene (δ ~3.1 ppm): A triplet (t), -CO-CH₂-.
-
Dioxane Methylenes (δ ~3.6 and ~3.4 ppm): Two singlets or an AB quartet for the axial and equatorial protons of the -O-CH₂- groups.
-
Dioxane Methyls (δ ~1.0 and ~0.8 ppm): Two singlets for the two methyl groups (-C(CH₃)₂-).
-
Alkyl Chain Methylenes (δ 1.5-2.0 ppm): A series of multiplets for the remaining -CH₂- groups in the valeryl chain.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl Carbon (δ ~200 ppm): Ketone C=O.
-
Phenanthrene Carbons (δ 122-135 ppm): Multiple signals for the aromatic carbons.
-
Acetal Carbon (δ ~102 ppm): CH-(O-)₂.
-
Other aliphatic carbons in their expected regions (20-70 ppm).
-
-
FT-IR (ATR):
-
~1685 cm⁻¹: Strong absorption from the aryl ketone C=O stretch.
-
~3060 cm⁻¹: Aromatic C-H stretches.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretches.
-
~1100-1000 cm⁻¹: Strong C-O stretches from the acetal group.
-
-
Mass Spectrometry (ESI+):
-
m/z: 403.2 [M+H]⁺, 425.2 [M+Na]⁺.
-
Conclusion
The synthetic route detailed herein provides a reliable and logical pathway to 9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene. By employing a robust protection strategy for the side-chain and leveraging the well-established regioselectivity of the Friedel-Crafts acylation, this guide offers a validated framework for accessing this and structurally related molecules. The protocols are designed for adaptability and can be scaled according to research needs. Rigorous analytical confirmation is essential to ensure the structural integrity of the final product before its use in subsequent applications.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Olah, G. A. Friedel-Crafts and Related Reactions. Vol. 1, Wiley-Interscience, 1963.
